molecular formula C16H8F4N2O2S B2664109 6-fluoro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1226431-78-2

6-fluoro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2664109
CAS No.: 1226431-78-2
M. Wt: 368.31
InChI Key: GGVYSCDJTKVGNI-UHFFFAOYSA-N
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Description

6-Fluoro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a benzothiazine derivative characterized by a fused bicyclic core with distinct substituents:

  • 6-Fluoro group: Enhances metabolic stability and modulates electronic properties.
  • 1,1-Dioxo (sulfone) moiety: Increases polarity and influences intermolecular interactions.
  • 4-(Trifluoromethyl)phenyl group: A lipophilic substituent that improves membrane permeability.
  • 2-Carbonitrile: A strong electron-withdrawing group that may enhance binding affinity in biological targets.

Its synthesis likely involves cyclization and functionalization steps analogous to related benzothiazines or triazoles .

Properties

IUPAC Name

6-fluoro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F4N2O2S/c17-11-3-6-15-14(7-11)22(9-13(8-21)25(15,23)24)12-4-1-10(2-5-12)16(18,19)20/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVYSCDJTKVGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound.

Scientific Research Applications

6-fluoro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, altering the activity of the target molecules. This can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Structural Analogs

The compound shares key motifs with derivatives reported in pharmaceutical patents and synthetic studies:

Compound Class Core Structure Key Substituents Biological Relevance
Target Compound Benzothiazine 6-Fluoro, 1,1-dioxo, 4-(trifluoromethyl)phenyl, 2-carbonitrile Hypothesized enzyme inhibition (e.g., kinases)
Triazole Derivatives 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, thione/carbonyl groups Antimicrobial, anticancer candidates
Patent Derivatives Substituted phenyl 4-Trifluoromethyl/chloro, pyridinyl/pyrimidinyl, cyano groups Kinase inhibitors, anti-inflammatory agents

Key Structural Differences :

  • Substituent Positioning : The 2-carbonitrile in the target compound vs. pyridinyl/pyrimidinyl groups in patent analogs may alter binding pocket interactions.

Yield and Purity Challenges :

  • The sulfone group in the target compound may complicate purification due to high polarity, whereas triazole derivatives require tautomer control .
Physicochemical and Spectroscopic Properties
Property Target Compound Triazole Derivatives Patent Analogs
IR Spectroscopy ν(C≡N) ~2200 cm⁻¹; ν(S=O) ~1250–1300 cm⁻¹ ν(C=S) ~1247–1255 cm⁻¹; ν(NH) ~3278–3414 cm⁻¹ ν(C≡N) ~2200 cm⁻¹; ν(CF₃) ~1150 cm⁻¹
Solubility Moderate (lipophilic CF₃ vs. polar sulfone) Low (thione tautomers) Variable (depends on aryl substituents)
logP (Predicted) ~3.5 (balanced lipophilicity) ~2.8–3.2 ~3.0–4.0

Notable Trends:

  • The target’s sulfone and carbonitrile groups increase polarity relative to triazole thiones but maintain lipophilicity via the trifluoromethylphenyl group.

Structure-Activity Relationship (SAR) :

  • Fluorine: The 6-fluoro substituent in the target compound may reduce metabolic oxidation compared to non-fluorinated analogs.
  • Sulfone vs.

Biological Activity

6-Fluoro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzothiazine family and is characterized by the following structural features:

  • Fluoro group : Enhances lipophilicity and may influence receptor binding.
  • Trifluoromethyl group : Known to increase metabolic stability and bioactivity.
  • Carbonitrile functional group : Often associated with various biological activities.

Molecular Formula

C14H8F3N3O2SC_{14}H_{8}F_{3}N_{3}O_{2}S

Molecular Weight

Approximately 335.29 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The proposed mechanisms include:

  • Inhibition of cell proliferation : Studies show that this compound can induce apoptosis in cancer cells by activating caspase pathways.
  • Cell cycle arrest : It has been observed to cause G2/M phase arrest in various cancer cell lines, leading to reduced tumor growth.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 10 µM, indicating potent anticancer activity.

Treatment Concentration (µM)Cell Viability (%)
0100
580
1050
2030

Case Study 2: Antimicrobial Activity

In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus with an MIC value of 15 µg/mL. This suggests potential for development into an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25

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